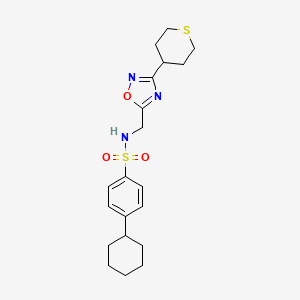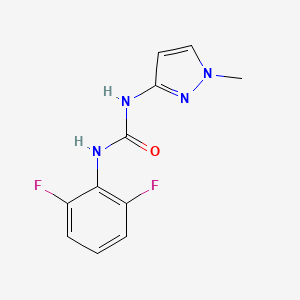![molecular formula C18H22N6O B12246057 9-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B12246057.png)
9-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-9H-purine typically involves multiple steps, including the formation of the piperazine ring and its subsequent substitution with the methoxyphenyl group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of organic solvents such as chloroform and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like ethanol and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted purines with different functional groups.
Scientific Research Applications
9-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 9-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of various biological processes. The compound’s effects are often mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and piperazine-containing molecules, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
What sets 9-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-9H-purine apart from similar compounds is its unique combination of the purine and piperazine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]purine |
InChI |
InChI=1S/C18H22N6O/c1-3-22-13-21-16-17(22)19-12-20-18(16)24-9-7-23(8-10-24)14-5-4-6-15(11-14)25-2/h4-6,11-13H,3,7-10H2,1-2H3 |
InChI Key |
UVWRBCNNQLYFHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methoxybenzoyl)piperidine](/img/structure/B12246013.png)
![1-{4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B12246017.png)
![1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide](/img/structure/B12246020.png)
![N-tert-butyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B12246023.png)
![3-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B12246025.png)
![6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoro-2-methylpyridine](/img/structure/B12246029.png)
![4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-pyrazole](/img/structure/B12246041.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine](/img/structure/B12246045.png)
![1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B12246046.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B12246053.png)
![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12246064.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B12246065.png)

